N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide
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Overview
Description
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide is a complex organic compound that features a thiophene ring substituted with a hydroxy(phenyl)methyl group and a phenylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Hydroxy(phenyl)methyl Group: This step involves the Friedel-Crafts alkylation of the thiophene ring with benzyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylmethanesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The hydroxy(phenyl)methyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. The sulfonamide moiety can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,5-dimethylbenzamide
- N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)cyclopropanecarboxamide
- N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-(thiophen-2-yl)acetamide
Uniqueness
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxy(phenyl)methyl group and a sulfonamide moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c21-19(16-9-5-2-6-10-16)18-12-11-17(24-18)13-20-25(22,23)14-15-7-3-1-4-8-15/h1-12,19-21H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXOVRIWPVNXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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